molecular formula C14H13F3N6O3 B2487829 5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione CAS No. 2380069-23-6

5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione

Cat. No. B2487829
M. Wt: 370.292
InChI Key: SENIMGANSYDEHU-UHFFFAOYSA-N
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Description

This compound is a chemical substance that has been studied for its potential applications in various fields . It’s a complex organic molecule with a trifluoromethyl group attached to a pyridazin-3-yl ring, which is further connected to a piperazine ring via a carbonyl group. The piperazine ring is also attached to a pyrimidine-2,4-dione group.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group, a pyridazin-3-yl ring, a piperazine ring, and a pyrimidine-2,4-dione group. The exact spatial arrangement of these groups and their interactions would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy, which is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the available resources. These properties would be important for understanding the compound’s behavior under various conditions.

Future Directions

The future directions for the study and application of this compound could include further investigation of its synthesis, structural analysis, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as pharmaceuticals or materials science, could be explored .

properties

IUPAC Name

5-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N6O3/c15-14(16,17)9-1-2-10(21-20-9)22-3-5-23(6-4-22)12(25)8-7-18-13(26)19-11(8)24/h1-2,7H,3-6H2,(H2,18,19,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENIMGANSYDEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione

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